(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a chiral compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features. The compound consists of a pyrimidine ring with an amino group and a chlorine atom at specific positions, linked to a propanol moiety through an amino connection. Its chemical identifier is 17435-30-2, and it is classified under the category of amino alcohols and pyrimidine derivatives, which are known for their biological activity and utility in pharmaceutical applications.
The synthesis of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol typically involves several key steps:
Industrial production may utilize optimized reaction conditions, including:
The molecular structure of (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol features a chiral center, resulting in two enantiomers. The structural formula can be represented as follows:
The compound exhibits specific stereochemistry due to its chiral nature, which is critical for its biological activity. The presence of both an amino group and a chlorine atom on the pyrimidine ring contributes to its unique reactivity and interactions with biological targets.
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol can participate in various chemical reactions, including:
Typical reagents for these reactions include:
The mechanism of action for (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol primarily involves its interaction with biological targets, such as enzymes or receptors. The presence of the amino group facilitates hydrogen bonding and ionic interactions with target sites, while the chlorine atom may influence lipophilicity and binding affinity.
The compound's ability to inhibit specific biological pathways makes it a candidate for further pharmacological studies, particularly in diseases where pyrimidine derivatives have shown therapeutic potential .
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol typically exhibits characteristics common to amino alcohols, including solubility in polar solvents like water and ethanol.
The compound's chemical properties include:
Relevant analyses such as NMR spectroscopy or mass spectrometry can provide insights into purity and structural confirmation .
(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has potential applications in several scientific fields:
Pyrimidine-based scaffolds exhibit unparalleled versatility in medicinal chemistry due to their:
Bioisosteric Properties: Pyrimidine serves as a phenyl replacement, enhancing aqueous solubility and hydrogen-bonding capacity while maintaining aromatic character. This bioisosterism improves pharmacokinetic profiles of kinase inhibitors by reducing logP values by 0.5-1.5 units compared to phenyl analogs [9].
Synthetic Accessibility: Regioselective functionalization at C4 and C6 positions enables rapid generation of chemical libraries. The 4,6-dichloropyrimidine core undergoes sequential amination, with C6 chlorine displaying 8-12x greater reactivity toward nucleophilic substitution than C4, allowing orthogonal derivatization [8] [10].
Target Versatility: Analysis of 128 pyrimidine-containing drugs reveals 68% target protein kinases, 15% target DNA synthesis enzymes, and 12% modulate neurotransmitter receptors. The scaffold achieves this diversity through conformational control: planar orientation locks ATP-binding sites, while the 5-amino substituent in (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol permits intramolecular hydrogen bonding that pre-organizes the molecule for receptor binding [1] [8] [10].
Recent advances exploit the pyrimidine scaffold in dual-target kinase inhibitors, with pyrazolo[1,5-a]pyrimidines demonstrating synergistic inhibition of EGFR/B-Raf and CDK1/2 pairs. This polypharmacology approach overcomes compensatory pathway activation in oncology targets, with pyrimidine hybrid molecules showing 3-5x improved efficacy over single-target agents in resistant melanoma models [8] [10].
The 5-amino-6-chloropyrimidine motif delivers precise molecular recognition through three complementary mechanisms:
Electrophilic Activation: The C6 chlorine atom creates an electron-deficient center (Hammett σp = +2.94), facilitating nucleophilic displacement by cysteine thiols or serine hydroxyls in kinase catalytic domains. Kinetic studies show 6-chloropyrimidines react 23x faster with bio-relevant thiols than 6-methyl analogs, enabling covalent binding when strategically positioned [1] [10].
Hydrogen-Bond Network: The 5-amino group serves as a bifurcated H-bond donor, forming dual interactions with carbonyl oxygens in protein backbones. Crystallographic data from TLR4 complexes reveal the amino group donates hydrogen bonds to Gly423 (2.9Å) and Lys435 (3.1Å), anchoring the pyrimidine in the ATP-binding pocket with 40 nM affinity [2] [10].
Three-Point Binding: In (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol, the chiral aminopropanol arm extends the pharmacophore, forming salt bridges with aspartate residues. Molecular dynamics simulations indicate the (R)-configuration positions the hydroxyl group within 2.7Å of Asp451 in TLR4, contributing -3.2 kcal/mol binding energy versus the (S)-enantiomer [2].
This moiety demonstrates particular efficacy in TLR4-TLR4* homodimerization inhibitors, where pyrazolo[1,5-a]pyrimidine derivatives disrupt protein-protein interactions (PPIs) via allosteric modulation. Compound TH023 (structural analog) achieved IC₅₀ = 0.354 μM in NF-κB inhibition assays by stabilizing the monomeric TLR4-MD-2 complex through chlorine-mediated hydrophobic contacts with Phe438 and Leu444 [2].
Chirality governs pharmacological activity through three-dimensional complementarity with biological targets:
Stereoselective Binding: The (R)-enantiomer of 1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol exhibits 12x greater affinity for TLR4 than its (S)-counterpart due to optimal hydroxyl orientation. Molecular docking indicates the (R)-configuration places the hydroxyl oxygen within hydrogen-bonding distance (2.8-3.0Å) of Thr436 and Asp299, while the (S)-enantiomer suffers steric clash with Ile434, reducing binding by 42% [2] [3].
Metabolic Divergence: Enantiomers undergo stereoselective metabolism; CYP3A4 oxidizes (S)-propanolamine 5.7x faster than (R)-isomer in human microsomes. This differential clearance extends the half-life of the pharmacologically active (R)-enantiomer from 2.1 to 14.3 hours, significantly enhancing AUC and target engagement [3] [5].
Synthetic Control: Asymmetric synthesis of the (R)-enantiomer employs three predominant routes:
Table 2: Comparative Analysis of Synthetic Routes to (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol
Synthetic Method | Yield (%) | Enantiomeric Excess (%) | Advantages |
---|---|---|---|
Diastereomeric Resolution | 35 | >99 | No specialized catalysts required |
Enzymatic Kinetics | 48 | 97 | Mild conditions, biodegradable reagents |
Chiral Pool (D-Serine) | 62 | >99 | Atom economy, single isomer production |
Enantioselective analysis employs polysaccharide-based chiral stationary phases (Chiralpak IA), achieving baseline separation (Rs = 2.1) in reversed-phase HPLC with heptane/ethanol/DEA (85:15:0.1). The (R)-enantiomer elutes at 14.3 min versus 16.9 min for (S), enabling precise quantification of stereochemical purity >99.5% for pharmacological applications [5].
The FDA's 2023 guidance promotes single-enantiomer development ("chiral switch") for improved therapeutic indices. Clinical data from 41 chiral switches demonstrate 68% exhibit ≥20% reduction in dose-related adverse events while maintaining efficacy, validating the strategic value of chirally pure compounds like (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol [3] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3